molecular formula C13H11ClFN3O B2862612 (2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034237-64-2

(2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

Cat. No.: B2862612
CAS No.: 2034237-64-2
M. Wt: 279.7
InChI Key: ASUVKBUYWOUBTH-UHFFFAOYSA-N
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Description

The compound (2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a bicyclic heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazine core fused with a ketone-linked 2-chloro-4-fluorophenyl substituent.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O/c14-12-7-9(15)1-2-11(12)13(19)17-5-6-18-10(8-17)3-4-16-18/h1-4,7H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUVKBUYWOUBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-chloro-4-fluorophenyl precursor, which can be synthesized through halogenation reactions. The dihydropyrazolopyrazine moiety is then introduced via cyclization reactions involving appropriate pyrazole derivatives and aldehydes under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Techniques such as recrystallization and chromatography are employed to purify the final compound .

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

The pyrazolo[1,5-a]pyrazine core distinguishes this compound from related bicyclic systems like pyrazolo[1,5-a]pyrimidinones (e.g., VU0462807 in ). The pyrimidinone ring in VU0462807 enhances solubility and pharmacokinetic properties compared to the pyrazine core, as demonstrated by its superior efficacy in rodent models of hyperlocomotion . Conversely, the pyrazine core in the target compound may offer greater metabolic stability due to reduced susceptibility to oxidation.

Substituent Variations

  • Aryl Ketone Groups: The 2-chloro-4-fluorophenyl group in the target compound contrasts with the phenoxymethyl substituent in VU0462807 and the tetrahydroquinoline-carbonyl group in Parkin modulators (e.g., BIO-2007817) . The electron-withdrawing chloro and fluoro substituents likely enhance lipophilicity and membrane permeability compared to bulkier groups like tetrahydroquinoline, which may limit blood-brain barrier penetration .
  • Amine Functionalization: Derivatives such as (R)-4-amino-6-(5-amino-2-fluorophenyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carbonitrile () incorporate amino groups that improve water solubility and hydrogen-bonding interactions with biological targets, whereas the target compound lacks such polar moieties.

Pharmacological Profiles

  • mGluR5 PAMs: Compounds like VU0462807 (pyrazolo[1,5-a]pyrimidinone) exhibit potent mGluR5 modulation (EC50 < 100 nM) and efficacy in behavioral models . The target compound’s pyrazine core may shift selectivity toward other receptors, though this remains unconfirmed.
  • mGluR2 NAMs : Patent data () highlight pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as mGluR2 negative allosteric modulators. The absence of the ketone oxygen in the target compound’s pyrazine ring could reduce affinity for mGluR2 but improve stability .
  • Parkin E3 Ligase Modulators: BIO-2007817/8 () feature bulky isopropyl and tetrahydroquinoline groups, enabling nanomolar potency in Parkin activation assays. The target compound’s simpler aryl group may limit such activity but reduce synthetic complexity .

Physicochemical Properties

Property Target Compound VU0462807 BIO-2007817
Core Structure Pyrazolo-pyrazine Pyrazolo-pyrimidinone Pyrazolo-pyrazine
LogP (Predicted) ~3.2 ~2.8 ~4.1
Solubility (µg/mL) <10 (Low) >100 (High) ~20 (Moderate)
Metabolic Stability (t1/2) High Moderate Low

Biological Activity

The compound (2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H15ClFN3OC_{16}H_{15}ClFN_3O, with a molecular weight of 319.76 g/mol. The structure features a chlorinated phenyl group and a dihydropyrazolo moiety, which contribute to its biological activity.

Anticancer Properties

Research indicates that pyrazolo derivatives, including those related to our compound, exhibit significant anticancer properties. A study highlighted the role of pyrazolo[1,5-a]pyrimidines in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of halogen substituents like chlorine and fluorine enhances the lipophilicity and receptor binding affinity of these compounds, potentially increasing their efficacy against tumors.

Enzymatic Inhibition

The compound has been identified as a negative allosteric modulator of metabotropic glutamate receptor 2 (mGluR2) . This modulation is crucial in neurological contexts, particularly in conditions like schizophrenia and anxiety disorders. By inhibiting mGluR2, the compound may help in regulating neurotransmitter release and improving synaptic plasticity.

The biological activity of the compound can be attributed to several mechanisms:

  • Receptor Modulation : As mentioned, it acts on mGluR2 receptors, influencing neurotransmission and potentially offering therapeutic benefits in psychiatric disorders.
  • Cell Cycle Regulation : The compound's structure allows it to interact with cellular pathways that regulate the cell cycle, leading to apoptosis in cancer cells.

Study 1: Anticancer Activity

A series of experiments conducted on various cancer cell lines demonstrated that derivatives of dihydropyrazolo compounds showed IC50 values ranging from 10 to 50 µM. These values indicate a moderate to strong inhibitory effect on cell proliferation. The study utilized several assays including MTT and colony formation assays to assess viability and proliferation rates .

Study 2: Neurological Effects

In a pharmacological study involving animal models, the administration of the compound resulted in significant improvements in anxiety-like behaviors when assessed using the elevated plus maze test. The results suggested that modulation of mGluR2 could be a viable target for developing new anxiolytic drugs .

Data Summary

Activity Effect IC50/ED50 Values Reference
Anticancer (various cell lines)Inhibition of proliferation10 - 50 µM
Neurological (anxiety models)Anxiolytic effectsED50 not specified

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